molecular formula C12H15NO5 B14516730 dimethyl 1-formyl-3,4-dihydro-2H-azocine-6,7-dicarboxylate CAS No. 62563-02-4

dimethyl 1-formyl-3,4-dihydro-2H-azocine-6,7-dicarboxylate

Cat. No.: B14516730
CAS No.: 62563-02-4
M. Wt: 253.25 g/mol
InChI Key: LSHMUOKPCJNMTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 1-formyl-3,4-dihydro-2H-azocine-6,7-dicarboxylate is a complex organic compound characterized by its unique structure, which includes an eight-membered azocine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-formyl-3,4-dihydro-2H-azocine-6,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the azocine ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-formyl-3,4-dihydro-2H-azocine-6,7-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Dimethyl 1-formyl-3,4-dihydro-2H-azocine-6,7-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl 1-formyl-3,4-dihydro-2H-azocine-6,7-dicarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azocine derivatives and related heterocyclic compounds. Examples include:

Uniqueness

What sets dimethyl 1-formyl-3,4-dihydro-2H-azocine-6,7-dicarboxylate apart is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. These differences can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

62563-02-4

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

dimethyl 1-formyl-3,4-dihydro-2H-azocine-6,7-dicarboxylate

InChI

InChI=1S/C12H15NO5/c1-17-11(15)9-5-3-4-6-13(8-14)7-10(9)12(16)18-2/h5,7-8H,3-4,6H2,1-2H3

InChI Key

LSHMUOKPCJNMTG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CCCCN(C=C1C(=O)OC)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.